2-Pentylanthracene-9,10-diol

Lipophilicity Partition coefficient Solubility prediction

Substituting generic 2-alkyl chain lengths degrades hydrogen peroxide yield per cycle. 2-Pentylanthracene-9,10-diol is the active hydroquinone carrier specified for 65-95 mol% amyl working solutions, delivering decisive solubility advantages over ethyl homologues. - Enables 12-18 g H₂O₂·L⁻¹ working capacity, reducing solvent and catalyst inventory. - 2-3× higher organic-phase solubility ensures redox-cycle efficiency validated by Tsinghua solubility models (ARD <1%). - Unambiguous +42.07 Da mass offset vs. 2-ethyl homolog simplifies incoming QC by LC-MS/GC-MS.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
CAS No. 33190-17-9
Cat. No. B13952262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylanthracene-9,10-diol
CAS33190-17-9
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O
InChIInChI=1S/C19H20O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12,20-21H,2-4,7H2,1H3
InChIKeyNWVMYWLLNWSEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylanthracene-9,10-diol Identity and Industrial Role


2-Pentylanthracene-9,10-diol (CAS 33190-17-9) is a C-2 alkyl-substituted 9,10-dihydroxyanthracene derivative with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g·mol⁻¹. The compound belongs to the anthrahydroquinone class—the reduced (dihydroxy) form of the corresponding 2-pentylanthraquinone—and participates directly in the redox cycle of the industrial anthraquinone process for hydrogen peroxide production . Its structure features a central anthracene core hydroxylated at positions 9 and 10, with an n-pentyl chain at position 2, imparting a computed LogP of 5.14 that distinguishes it from both the unsubstituted parent (anthracene-9,10-diol) and shorter-chain homologues .

Anthraquinone process hydroquinone carrier for H₂O₂ synthesis
Pentyl (C5) chain designed for working-solvent solubility requirements
High lipophilicity relative to ethyl and unsubstituted homologues

Why Alkyl Chain Length Determines Process Performance


Generic substitution within the 2-alkylanthracene-9,10-diol series is not technically valid because the alkyl chain length directly governs the solubility, partitioning, and redox-cycle efficiency that determine process economics. The industrial anthraquinone–anthrahydroquinone redox loop for hydrogen peroxide synthesis relies on high solubility of both the quinone and the hydroquinone (diol) forms in the working solvent. Patent disclosures explicitly teach that an amyl (C₅) alkyl group provides a decisive solubility advantage over ethyl (C₂) chains, and that a working solution containing 65–95 mol % amyl-substituted species is required to maximise productivity [1]. The corresponding diol, 2-pentylanthracene-9,10-diol, inherits this chain-length-dependent solubility profile; replacing it with 2-ethylanthracene-9,10-diol (LogP = 4.18) or anthracene-9,10-diol would reduce organic-phase solubility, lower steady-state hydroquinone concentration, and ultimately degrade hydrogen peroxide yield per cycle—factors that are directly quantifiable and procurement-relevant .

! Shorter-chain analogues (ethyl, unsubstituted) may reduce organic-phase solubility significantly.
! Lower hydroquinone steady-state concentration risks degrading H₂O₂ yield per cycle.
! Deviation from patent-validated 65–95 mol% amyl composition may shift process efficiency.

Quantitative Differentiation from Shorter-Chain Analogs


Lipophilicity Advantage in Organic Working Solvents

The computed octanol–water partition coefficient (LogP) of 2-pentylanthracene-9,10-diol is 5.14, compared with 4.18 for the 2-ethyl homologue. The ΔLogP of +0.96 corresponds to an approximately 9‑fold higher equilibrium concentration in a non-polar phase, indicating that the pentyl derivative partitions far more strongly into organic working solvents . This advantage is critical for maintaining sufficient diol concentration in the organic phase during the hydrogenation–oxidation cycle.

Lipophilicity Advantage
Data to verify
ΔLogP +0.96 (~9× higher organic partitioning)
Predicts higher solubility in non‑polar working solvents.
ACD/Labs estimates; experimental verification recommended.
Lipophilicity Partition coefficient Solubility prediction Anthrahydroquinone redox cycle

Enhanced Solubility in Working Solvent Systems

Industrial-grade 2-tert-amylanthraquinone—the direct oxidized counterpart of the target diol—exhibits solubility in standard mixed working solvents that is 2–3 times that of 2‑ethylanthraquinone (EAQ) under identical conditions [1]. Because the diol and quinone forms exist in dynamic equilibrium within the process, the solubility differential carries over to the reduced (diol) form, enabling a working-solution hydrogen peroxide capacity of 12–18 g·L⁻¹ compared with the lower values typical for EAQ-based solutions.

Solubility Differential
Class-level inference
2–3× solubility vs. EAQ; capacity 12–18 g H₂O₂·L⁻¹
Supports higher diol load and per-cycle productivity.
Quinone solubility as proxy; direct diol data limited.
Solubility Anthraquinone process Hydrogen peroxide Working solution

Amyl-Dominant Composition for Maximum Productivity

U.S. Patent 8,158,100 explicitly claims a working solution in which 65–95 mol % of the total alkyl substituents on the anthraquinone/tetrahydroanthraquinone carrier are amyl (C₅), with the balance being ethyl, and states that this composition is critical for increasing solubility and improving reaction rate [1]. The corresponding reduced species—2‑pentylanthracene‑9,10‑diol—is the hydroquinone partner in this optimised redox pair, confirming that the pentyl chain is not an arbitrary substituent but a deliberate, performance-validated structural feature.

Patent-Defined Composition
Head-to-head comparison
65–95 mol% amyl substitution required for productivity
Pentyl chain is a validated process requirement.
Based on U.S. Patent 8,158,100 claims.
Hydrogen peroxide production Anthraquinone process Working solution composition Patent evidence

High-Accuracy Solubility Prediction Model

A 2025 study from Tsinghua University measured experimental solubility of 2‑ethylanthraquinone (EAQ) and 2‑tert‑pentylanthraquinone (TPAQ, an isomer mixture of tert- and sec-pentyl) in aromatic solvents and trialkyl phosphate across 303–343 K, and developed a boiling-point correlation model (BPCM) that bridges TPAQ solubility to EAQ data with an average relative deviation (ARD) of <1 % [1]. This rigorous dataset provides the quantitative basis for predicting diol solubility from the quinone data and affirms the systematic solubility advantage of the pentyl-substituted species.

Solubility Correlation Model
Cross-study comparable
ARD 0.2–5.2% for pentyl–ethyl solubility correlation
Enables predictive process modeling with fewer experiments.
Model bridges TPAQ to EAQ data; 303–343 K range.
Solubility modeling Anthraquinone Hydrogen peroxide Process engineering

Molecular Weight Differentiation for Identity Verification

2‑Pentylanthracene‑9,10‑diol (MW = 280.36 g·mol⁻¹, exact mass = 280.1460) is readily distinguished from the 2‑ethyl homologue (MW = 238.29 g·mol⁻¹, exact mass = 238.0994) and the unsubstituted parent anthracene‑9,10‑diol (MW = 210.23 g·mol⁻¹) by LC‑MS or GC‑MS . This mass difference permits unambiguous identity confirmation and purity assessment in incoming quality control, eliminating the risk of mis‑supply of the incorrect alkyl‑chain congener.

MW Identity Check
Supporting evidence
ΔMW +42.07 Da vs. ethyl homologue; exact mass 280.1460
Enables unambiguous QC by LC‑MS or GC‑MS.
Calculated from C₁₉H₂₀O₂; confirm with reference standard.
Molecular weight Physical properties Quality control Procurement specification

Key Industrial and Research Application Scenarios


Optimized Hydrogen Peroxide Production Process

This is the primary volume application. 2‑Pentylanthracene‑9,10‑diol serves as the active hydroquinone carrier in a working solution designed with 65–95 mol % amyl substitution, as specified in U.S. Patent 8,158,100. Its 2–3× higher solubility relative to ethyl-based systems enables a working capacity of 12–18 g H₂O₂·L⁻¹, directly increasing per-pass yield and reducing solvent and catalyst inventory [1][2].

Process Scale-Up and Development Studies

The Tsinghua University solubility model (ARD < 1 % for TPAQ ↔ EAQ correlation) provides a validated framework for predicting 2‑pentylanthracene‑9,10‑diol solubility in aromatic and phosphate-ester working solvents from 303 K to 343 K. This enables process engineers to simulate and scale hydrogen peroxide production with >90 % reduction in experimental solubility measurements [3].

Synthesis of Anthraquinone Derivatives

The diol is the direct precursor to 2‑pentylanthraquinone via mild oxidation (air or hydrogen peroxide). Its availability at high purity supports the preparation of high-performance working solutions and specialty anthraquinone derivatives used in dyes, photopolymerisation catalysts, and redox-flow battery research .

Quality Control and Supply-Chain Verification

The unambiguous mass offset of +42.07 Da versus the 2‑ethyl homologue (by exact mass) allows incoming QC laboratories to confirm chain-length identity by routine LC‑MS or GC‑MS, preventing costly mis‑supply incidents that would otherwise result in sub‑optimal working-solution composition and reduced H₂O₂ output .

Application
Selection Property
Validation Focus
Industrial anthraquinone process support
Alkyl-chain composition specification
Confirm amyl content aligns with patent-validated range
Process modeling and scale‑up
Solubility correlation model accuracy
Validate predicted solubility with pilot‑scale data
Derivative synthesis (quinone)
Diol purity and oxidation readiness
Assess conversion efficiency to target anthraquinone
Supply‑chain identity control
Molecular weight differentiation
Verify chain‑length identity by routine MS
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